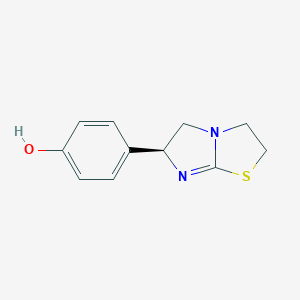

4-Hydroxy Levamisole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c14-9-3-1-8(2-4-9)10-7-13-5-6-15-11(13)12-10/h1-4,10,14H,5-7H2/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEDXUHDXKEDES-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219446 |

Source

|

| Record name | 4-Hydroxylevamisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69359-04-2 |

Source

|

| Record name | 4-Hydroxylevamisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069359042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxylevamisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-LEVAMISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0IVI400Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Hydroxy Levamisole synthesis pathway from levamisole

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy Levamisole from Levamisole: A Metabolic Pathway Perspective

Authored by a Senior Application Scientist

Foreword: Reframing Synthesis in a Biological Context

For drug development professionals, the term "synthesis" often evokes images of flasks, reagents, and controlled chemical reactions. However, when considering the lifecycle of a xenobiotic like Levamisole within a biological system, the most critical synthesis pathways are those orchestrated by the body's own metabolic machinery. The transformation of Levamisole to its hydroxylated metabolite, 4-hydroxy levamisole (p-hydroxylevamisole), is not a process typically conducted on a chemist's benchtop but rather a sophisticated enzymatic conversion within the liver.

This guide, therefore, deviates from traditional chemical synthesis to provide an in-depth exploration of the biological synthesis pathway responsible for this transformation. We will dissect the enzymatic players, the underlying mechanisms, and the experimental systems used by researchers to study and validate this critical metabolic event. Understanding this pathway is paramount for predicting drug efficacy, clearance rates, and potential toxicological profiles.

Section 1: The Metabolic Fate of Levamisole

Levamisole, the levo-enantiomer of tetramisole, is an anthelmintic agent that has also been explored for its immunomodulatory properties.[1] Upon administration, it is rapidly absorbed and undergoes extensive metabolism, primarily in the liver.[2][3] A very small fraction of the parent drug is excreted unchanged, indicating that hepatic metabolism is the principal route of clearance.[4]

Four major metabolic pathways have been proposed for levamisole, leading to over 50 distinct metabolites.[1] Among these, aromatic hydroxylation of the phenyl ring to form p-hydroxylevamisole is a quantitatively significant pathway.[1][4] This metabolite is then often conjugated with glucuronic acid, forming a more water-soluble compound that is readily excreted in the urine.[4]

The Central Role of Cytochrome P450

The conversion of levamisole to 4-hydroxy levamisole is a classic Phase I metabolic reaction. These reactions typically introduce or expose functional groups (like a hydroxyl group) on a parent compound, preparing it for subsequent Phase II conjugation reactions. The primary catalysts for these oxidative reactions are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases located predominantly in the smooth endoplasmic reticulum of hepatocytes.[5][6]

The causality behind this specific transformation lies in the function of CYP enzymes. They act as powerful oxidizing agents, capable of inserting an oxygen atom into a non-activated C-H bond, such as those on an aromatic ring. This process, known as hydroxylation, is fundamental to the metabolism of a vast majority of drugs in clinical use.[6]

Section 2: The In Vitro Protocol: A Self-Validating System

To study the formation of 4-hydroxy levamisole in a controlled and reproducible manner, drug metabolism scientists rely on in vitro systems that simulate the hepatic environment. The gold standard for this is the use of liver microsomes. These are vesicle-like artifacts derived from the endoplasmic reticulum, which are isolated from homogenized liver tissue via differential centrifugation. They provide a concentrated source of CYP450 enzymes.

The following protocol describes a self-validating experimental workflow to quantify the conversion of levamisole to its hydroxylated metabolite. The trustworthiness of this system stems from its ability to consistently reproduce physiological metabolic pathways under controlled laboratory conditions.

Experimental Protocol: In Vitro Metabolism of Levamisole using Human Liver Microsomes

Objective: To quantify the rate of formation of 4-hydroxy levamisole from levamisole when incubated with human liver microsomes.

Materials:

-

Levamisole (substrate)

-

4-hydroxy levamisole (analytical standard)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with internal standard (e.g., a structurally similar but distinct compound)

-

LC-MS/MS system for analysis

Methodology:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.

-

Causality Note: The NADPH regenerating system is critical. CYP450 enzymes require NADPH as a cofactor to provide the reducing equivalents necessary for oxygen activation and substrate hydroxylation. A regenerating system ensures a constant supply of NADPH throughout the incubation period.

-

-

Pre-incubation:

-

Add the pooled human liver microsomes to the master mix.

-

Add a specific concentration of levamisole (the substrate).

-

Pre-incubate the mixture at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a pre-warmed solution from the NADPH regenerating system.

-

Vortex gently and place the tubes in a shaking water bath at 37°C.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Causality Note: Time-course sampling is essential to determine the rate of metabolite formation, which reflects the enzyme's kinetic activity.

-

-

Quenching the Reaction:

-

Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

Causality Note: The cold acetonitrile serves two purposes: it precipitates the microsomal proteins, thereby stopping all enzymatic activity instantly, and it extracts the drug and its metabolite for analysis. The internal standard is crucial for accurate quantification, as it corrects for variations in sample processing and instrument response.

-

-

Sample Processing:

-

Vortex the quenched samples vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vial for analysis.

-

-

Analytical Quantification:

-

Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Create a standard curve using the 4-hydroxy levamisole analytical standard to determine the concentration of the metabolite formed in each sample.

-

Section 3: Data Presentation and Interpretation

Data gathered from pharmacokinetic studies provide quantitative insights into the extent and rate of levamisole metabolism. The table below summarizes key parameters for levamisole and its p-hydroxy metabolite, compiled from studies in human volunteers.

| Parameter | Levamisole (Parent Drug) | p-Hydroxylevamisole (Metabolite) | Reference |

| Peak Plasma Time (t_max) | ~1.5 - 4 hours | N/A (Measured in urine) | [1][4] |

| Plasma Half-Life (t_1/2) | ~4 - 5.6 hours | N/A (Measured in urine) | [1][4] |

| % of Oral Dose in Urine | ~3.2 - 8.5% (unchanged) | ~12.4% (after hydrolysis) | [1][4] |

Interpretation:

-

The short half-life and low percentage of unchanged drug excreted in the urine confirm that levamisole is extensively metabolized.[4]

-

A significant portion of the administered dose (over 12%) is recovered as p-hydroxylevamisole (after enzymatic hydrolysis of the glucuronide conjugate), highlighting that aromatic hydroxylation is a major metabolic pathway.[4]

Conclusion

The "synthesis" of 4-hydroxy levamisole from its parent compound is a biologically mediated event, not a conventional chemical reaction. It is a prime example of xenobiotic metabolism, driven by the powerful oxidative capacity of the Cytochrome P450 enzyme system within the liver. For researchers and drug development professionals, understanding this pathway is not an academic exercise; it is fundamental to characterizing the pharmacokinetics and safety profile of levamisole. The use of validated in vitro systems, such as the liver microsomal assay detailed herein, provides a reliable and essential tool for investigating this and other critical drug metabolism pathways.

References

-

Levamisole (WHO Food Additives Series 27) . Inchem.org. [Link]

-

Pharmacokinetics of levamisole . PubMed. [Link]

-

Levamisole - European Agency for the Evaluation of Medicinal Products . European Medicines Agency. [Link]

-

Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine . PubMed. [Link]

-

Metabolism of levamisole, an anti-colon cancer drug, by human intestinal bacteria . PubMed. [Link]

-

Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS . PubMed. [Link]

-

Aminorex, a metabolite of the cocaine adulterant levamisole, exerts amphetamine like actions at monoamine transporters . PubMed Central. [Link]

-

Pharmacokinetics of levamisole in cancer patients treated with 5-fluorouracil . ResearchGate. [Link]

-

Matrix effects and extraction recovery of levamisole and aminorex in urine samples . ResearchGate. [Link]

-

LEVAMISOLE (Trade Name: Ergamisol®) . DEA Diversion Control Division. [Link]

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs . MDPI. [Link]

-

Hepatic Drug Metabolism and Cytochrome P450 . OpenAnesthesia. [Link]

-

Cytochrome P450 for Xenobiotic Metabolism . YouTube. [Link]

Sources

- 1. 697. Levamisole (WHO Food Additives Series 27) [inchem.org]

- 2. Pharmacokinetics of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI [mdpi.com]

- 6. openanesthesia.org [openanesthesia.org]

An In-Depth Technical Guide to the In Vitro Biological Activity of 4-Hydroxy Levamisole

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for the in vitro investigation of 4-Hydroxy Levamisole, a primary metabolite of the immunomodulatory and anthelmintic drug, Levamisole. Given the limited direct research on this metabolite, this document synthesizes the known biological activities of the parent compound to propose a structured, in-depth exploration of 4-Hydroxy Levamisole's potential therapeutic effects.

Introduction: The Rationale for Investigating 4-Hydroxy Levamisole

Levamisole, an imidazothiazole derivative, has a well-documented history of clinical use as both an anthelmintic agent and an immunomodulator, notably in combination with 5-fluorouracil for colorectal cancer.[1][2] Its therapeutic effects are attributed to a range of biological activities, including the modulation of immune responses and inhibition of angiogenesis.[2][3] However, the in vivo activity of a drug is often a composite of the effects of the parent compound and its metabolites. 4-Hydroxy Levamisole is a significant metabolite of Levamisole, and understanding its distinct biological activities is crucial for a complete comprehension of Levamisole's therapeutic profile and for potentially identifying new therapeutic applications for the metabolite itself.[4]

This guide outlines a comprehensive in vitro strategy to characterize the biological activity of 4-Hydroxy Levamisole, drawing parallels from the established bioactivities of its parent compound. The proposed experimental workflows are designed to be self-validating and to provide a clear rationale for each step, ensuring scientific rigor and reproducibility.

Section 1: Foundational Knowledge - The Biological Landscape of Levamisole

A thorough understanding of Levamisole's in vitro effects is paramount to designing a robust investigative strategy for its hydroxylated metabolite. Key reported activities of Levamisole include:

-

Immunomodulation: Levamisole has been shown to have varied effects on the immune system. Some studies report a lack of significant direct in vitro effects on lymphocyte and monocyte functions, while others suggest it can enhance T-cell responses and promote the maturation of dendritic cells.[1][5] It has also been observed to restore cellular responsiveness in anergic patients in vitro.[6]

-

Anti-proliferative and Cytotoxic Effects: Levamisole exhibits anti-proliferative and cytotoxic activity against various cancer cell lines, including human myeloma cells.[7] The mechanism of action for some Levamisole derivatives involves the induction of apoptosis.[8]

-

Anti-Angiogenic Properties: Levamisole has been demonstrated to inhibit angiogenesis in vitro, a crucial process in tumor growth and metastasis.[3] This effect may be linked to the inhibition of endothelial cell proliferation and differentiation.[9]

-

Enzyme Inhibition: A well-characterized biochemical effect of Levamisole is the inhibition of alkaline phosphatase (ALP).[10][11] This activity is stereospecific and has been linked to some of its physiological effects.

These established activities of Levamisole provide a logical starting point for the in vitro characterization of 4-Hydroxy Levamisole. A comparative analysis will be essential to determine if the hydroxylated metabolite retains, loses, or has altered activity profiles compared to the parent drug.

Section 2: Proposed In Vitro Characterization of 4-Hydroxy Levamisole

This section details a suite of in vitro assays to comprehensively profile the biological activity of 4-Hydroxy Levamisole. Each protocol is presented with the underlying scientific rationale to guide experimental design and data interpretation.

Preparation and Quality Control of 4-Hydroxy Levamisole

Prior to initiating any biological assays, the synthesis, purification, and quality control of 4-Hydroxy Levamisole are critical.[12]

Protocol 1: Synthesis, Purification, and Stability Testing

-

Synthesis and Purification: 4-Hydroxy Levamisole can be obtained through custom synthesis.[12] Upon receipt, its identity and purity should be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Solubility and Stability in Culture Media: The solubility of 4-Hydroxy Levamisole in relevant cell culture media should be determined.[13] Stability studies should be conducted by incubating the compound in media at 37°C for various time points (e.g., 24, 48, 72 hours) and analyzing its integrity by HPLC. This ensures that observed biological effects are due to the compound itself and not its degradation products.[13]

Immunomodulatory Activity

The following assays will assess the potential of 4-Hydroxy Levamisole to modulate key immune cell functions, using Levamisole as a positive control.

Protocol 2: T-Lymphocyte Proliferation and Activation Assay

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

T-Cell Proliferation: Seed PBMCs in a 96-well plate and stimulate with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies in the presence of varying concentrations of 4-Hydroxy Levamisole or Levamisole.[14][15]

-

Assessment: After 72 hours, assess cell proliferation using a standard method like the MTT assay or by measuring the incorporation of tritiated thymidine.[8]

-

T-Cell Activation Marker Expression: For a more detailed analysis, stain stimulated T-cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.[14]

Rationale: This assay will determine if 4-Hydroxy Levamisole affects the proliferative capacity and activation state of T-lymphocytes, a cornerstone of the adaptive immune response.

Protocol 3: Macrophage Function Assays

-

Macrophage Differentiation: Differentiate human monocytes (isolated from PBMCs) into macrophages by culturing with M-CSF for 5-7 days.

-

Phagocytosis Assay: Treat macrophages with 4-Hydroxy Levamisole or Levamisole before adding fluorescently labeled beads or bacteria. Quantify phagocytosis by flow cytometry or fluorescence microscopy.

-

Cytokine Production: Stimulate treated macrophages with lipopolysaccharide (LPS) and measure the secretion of key pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in the culture supernatant using ELISA or a multiplex bead array.

Rationale: These assays will reveal if 4-Hydroxy Levamisole influences the innate immune functions of macrophages, including their ability to engulf pathogens and regulate inflammation.

Anti-Cancer Activity

The following protocols are designed to evaluate the potential of 4-Hydroxy Levamisole as an anti-cancer agent.

Protocol 4: Cancer Cell Line Viability and Cytotoxicity Assays

-

Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., colon, breast, lung, leukemia).[8]

-

Treatment: Seed cells in 96-well plates and treat with a dose range of 4-Hydroxy Levamisole and Levamisole for 24, 48, and 72 hours.

-

Viability Assessment: Determine cell viability using the MTT or a similar colorimetric assay.[8]

-

Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage and cytotoxicity.

Rationale: These assays will provide a broad screen of the anti-proliferative and cytotoxic effects of 4-Hydroxy Levamisole across different cancer types.

Protocol 5: Apoptosis Induction Assay

-

Treatment: Treat a sensitive cancer cell line (identified from Protocol 4) with IC50 concentrations of 4-Hydroxy Levamisole and Levamisole.

-

Apoptosis Detection:

-

Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells.

-

Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3, -7) using a luminometric or fluorometric assay.[7]

-

Rationale: This will elucidate whether the observed cytotoxicity is mediated by the induction of programmed cell death (apoptosis).

Anti-Angiogenic Activity

These assays will investigate the potential of 4-Hydroxy Levamisole to inhibit the formation of new blood vessels.

Protocol 6: Endothelial Cell Tube Formation Assay

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) on a basement membrane matrix (e.g., Matrigel).[16]

-

Treatment: Add varying concentrations of 4-Hydroxy Levamisole or Levamisole to the culture medium.

-

Assessment: After 12-18 hours, visualize the formation of capillary-like structures (tubes) using a microscope and quantify parameters such as tube length and number of branch points using image analysis software.[16][17]

Rationale: This assay mimics a key step in angiogenesis and will determine if 4-Hydroxy Levamisole can disrupt this process.

Enzyme Inhibition Profile

This protocol will assess the inhibitory activity of 4-Hydroxy Levamisole on its parent compound's known target.

Protocol 7: Alkaline Phosphatase (ALP) Inhibition Assay

-

Enzyme Source: Use a commercially available source of ALP (e.g., bovine intestinal or human placental).

-

Inhibition Assay: Perform the enzyme activity assay in the presence of a range of concentrations of 4-Hydroxy Levamisole and Levamisole. A common substrate for ALP is p-nitrophenyl phosphate (pNPP), which is converted to a yellow product that can be measured spectrophotometrically.[10][11]

-

Kinetic Analysis: Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by performing kinetic studies at varying substrate concentrations.[10]

Rationale: This assay will determine if 4-Hydroxy Levamisole retains the ALP inhibitory activity of Levamisole and provide insights into its mechanism of action.

Section 3: Data Presentation and Interpretation

For each of the proposed experimental workflows, quantitative data should be summarized in clearly structured tables to facilitate comparison between 4-Hydroxy Levamisole and Levamisole.

Table 1: Comparative IC50 Values for Anti-Proliferative Activity

| Cell Line | 4-Hydroxy Levamisole IC50 (µM) | Levamisole IC50 (µM) |

| Colon Cancer (e.g., HCT116) | ||

| Breast Cancer (e.g., MCF-7) | ||

| Lung Cancer (e.g., A549) | ||

| Leukemia (e.g., Jurkat) |

Table 2: Comparative Effects on Cytokine Production by Macrophages

| Cytokine | 4-Hydroxy Levamisole (Fold Change vs. Control) | Levamisole (Fold Change vs. Control) |

| TNF-α | ||

| IL-6 | ||

| IL-1β | ||

| IL-10 |

Section 4: Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for visualizing complex experimental designs and potential mechanisms of action.

Caption: Proposed experimental workflow for the in vitro characterization of 4-Hydroxy Levamisole.

Caption: Hypothetical signaling pathway for the action of 4-Hydroxy Levamisole.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the in vitro characterization of 4-Hydroxy Levamisole. By systematically evaluating its immunomodulatory, anti-cancer, anti-angiogenic, and enzyme-inhibitory activities in comparison to its parent compound, Levamisole, researchers can elucidate its unique biological profile. The insights gained from these studies will be invaluable for understanding the complete mechanism of action of Levamisole and for potentially identifying 4-Hydroxy Levamisole as a novel therapeutic agent.

References

-

Friis, T., Engel, A. M., Klein, B. M., Rygaard, J., & Houen, G. (2013). Influence of Levamisole and Other Angiogenesis Inhibitors on Angiogenesis and Endothelial Cell Morphology in Vitro. International Journal of Inflammation, 2013, 1–13. [Link]

-

Schiller, J. H., Lindstrom, M., Witt, P. L., Borden, E. C., & Robins, H. I. (1991). Immunological effects of levamisole in vitro. Journal of immunothe-rapy, 10(4), 297–306. [Link]

-

Friis, T., Engel, A. M., Klein, B. M., Rygaard, J., & Houen, G. (2005). Levamisole inhibits angiogenesis in vitro and tumor growth in vivo. Angiogenesis, 8(1), 25–34. [Link]

-

Hegde, M., Karki, S. S., Thomas, E., Kumar, S., Panjamurthy, K., Ranganatha, S. R., Rangappa, K. S., Choudhary, B., & Raghavan, S. C. (2012). Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice. PLoS ONE, 7(9), e43632. [Link]

-

Friis, T., Engel, A. M., Klein, B. M., Rygaard, J., & Houen, G. (2013). Influence of Levamisole and Other Angiogenesis Inhibitors on Angiogenesis and Endothelial Cell Morphology in Vitro. International Journal of Inflammation, 2013, 1–13. [Link]

-

Nolan, C. C., & O'Donovan, O. (2006). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Methods in molecular medicine, 129, 3–19. [Link]

-

Van Belle, H. (1976). Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives. Agents and actions, 6(6), 724–728. [Link]

-

AMSBIO. (n.d.). In Vitro Angiogenesis Assays. Retrieved from [Link]

-

Deracinois, B., Flahaut, C., Duban-Deweer, S., & Karamanos, Y. (2012). Alkaline phosphatase activity assay and levamisole-mediated inhibition. PLoS ONE, 7(11), e48428. [Link]

-

Schiller, J. H., Lindstrom, M., Witt, P. L., Borden, E. C., & Robins, H. I. (1991). Immunological Effects of Levamisole In Vitro. Journal of immunothe-rapy, 10(4), 297–306. [Link]

-

Sylvest, L., Bendiksen, C. D., & Houen, G. (2010). Phosphatase inhibitors with anti-angiogenic effect in vitro. APMIS : acta pathologica, microbiologica et immunologica Scandinavica, 118(1), 49–59. [Link]

-

Lomnitzer, R., & Rabson, A. R. (1976). Effect of levamisole on alkaline phosphatase and PPi hydrolysis in... Clinical and experimental immunology, 24(1), 42–48. [Link]

-

Al-jumaiel, M. S., & Al-Sammarrae, K. W. (2022). The potential immunomodulatory effect of levamisole in humans and farm animals. Veterinary world, 15(11), 2733–2742. [Link]

-

K, S., & S, K. (2014). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase. Journal of Pharmaceutical Sciences and Research, 6(1), 1–6. [Link]

-

Chen, J., Li, Y., Wang, Y., Zhang, Y., & Chen, J. (2019). Cytotoxic effects of selected compounds in four cancer cell lines. Molecules, 24(17), 3183. [Link]

-

Sylvest, L., Bendiksen, C. D., & Houen, G. (2010). Phosphatase inhibitors with anti-angiogenic effect in vitro. APMIS : acta pathologica, microbiologica et immunologica Scandinavica, 118(1), 49–59. [Link]

-

Friis, T., Engel, A. M., Klein, B. M., Rygaard, J., & Houen, G. (2005). Levamisole inhibits angiogenesis in vitro and tumor growth in vivo. Angiogenesis, 8(1), 25–34. [Link]

-

Al-Bari, M. A., & Sayeed, M. A. (2010). Anti-proliferative effect of levamisole on human myeloma cell lines in vitro. Journal of immunotoxicology, 7(4), 307–314. [Link]

-

Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

-

Golding, H., Golding, B., Jacobson, R., Lomnitzer, R., Koornhof, H. J., & Rabson, A. R. (1976). In vitro reversal of cellular unresponsiveness induced by levamisole. Clinical and experimental immunology, 26(2), 295–301. [Link]

-

Chandy, A., & Das, S. (2022). Immunomodulatory action of levamisole. Journal of Pharmacology and Pharmacotherapeutics, 13(2), 119. [Link]

-

Lee, J., Kim, S., Park, J., Kim, B., Park, M., & Choi, K. (2023). Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses. Frontiers in Immunology, 14, 1109961. [Link]

-

Parkinson, A., & Ogilvie, B. W. (2008). In Vitro Assays for Induction of Drug Metabolism. Current protocols in toxicology, Chapter 2, Unit 2.9. [Link]

-

Kelly, J. P., & Johnson, C. A. (1976). In vitro stimulation of murine lymphoid cell cultures by levamisole. Immunopharmacology, 1(2), 127–134. [Link]

-

Senn, J. S., Lai, C. C., & Price, G. B. (1980). Levamisole: evidence for activity on human haemopoietic progenitor cells. British journal of cancer, 41(1), 40–46. [Link]

-

Chen, L. Y., Lin, Y. L., & Chiang, B. L. (2008). Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells. Clinical and experimental immunology, 151(1), 174–181. [Link]

-

Kouassi, E., Caillé, G., Léry, L., Larivière, L., & Vézina, M. (1986). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Biopharmaceutics & drug disposition, 7(1), 71–89. [Link]

-

Zhang, L., Zhang, Y., Zhang, Y., Zhang, Y., Li, Y., & Liu, H. (2021). Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways. Frontiers in Immunology, 12, 669528. [Link]

-

van der Veen, A., van der Heijden, J. W., van der Vlag, J., & Hilbrands, L. B. (2023). Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response. European journal of immunology, 53(11), e2350562. [Link]

-

Scialis, R. J. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

-

Dineshkumar, B., Mitra, A., & Manjunatha, M. (2015). In vitro α-amylase inhibitory assay. ResearchGate. [Link]

-

Al-Ostath, A., Al-Asmari, A., & Al-Otaibi, M. (2023). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 35(5), 102698. [Link]

-

Wang, Y., Zhang, Y., & Li, Y. (2020). Levamisole enhances DR4-independent apoptosis induced by TRAIL through inhibiting the activation of JNK in lung cancer. Life sciences, 257, 118034. [Link]

-

Zha, S., & Griesbach, A. (2016). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in molecular biology (Clifton, N.J.), 1400, 335–347. [Link]

-

Badgu, N. (2010). Anti-Proliferative Effect of Levamisole on Human. Journal of immunotoxicology, 7(4), 307–314. [Link]

-

FIP. (2022). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. [Link]

-

Liu, M., & Shameem, M. (2016). Cell culture media impact on drug product solution stability. Journal of pharmaceutical sciences, 105(7), 2051–2053. [Link]

Sources

- 1. Immunological effects of levamisole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levamisole inhibits angiogenesis in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro reversal of cellular unresponsiveness induced by levamisole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-proliferative effect of levamisole on human myeloma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of levamisole and other angiogenesis inhibitors on angiogenesis and endothelial cell morphology in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medkoo.com [medkoo.com]

- 13. researchgate.net [researchgate.net]

- 14. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Influence of Levamisole and Other Angiogenesis Inhibitors on Angiogenesis and Endothelial Cell Morphology in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. amsbio.com [amsbio.com]

A Technical Guide to the Mechanism of Action of 4-Hydroxy Levamisole

Executive Summary

Levamisole, a synthetic imidazothiazole derivative, has a storied history, initially as a potent anthelmintic and later as an immunomodulatory agent in oncology and autoimmune diseases.[1][2][3] While the parent compound's activities are well-documented, its clinical efficacy and toxicological profile are significantly influenced by its extensive hepatic metabolism.[1][4][5] This guide focuses on a key metabolite, 4-hydroxy levamisole (p-hydroxylevamisole), providing an in-depth examination of its formation, mechanism of action, and the experimental methodologies required to investigate its biological effects. Understanding the distinct pharmacology of this metabolite is critical for developing safer, more effective immunomodulatory therapies and for comprehending the full spectrum of levamisole's in vivo activity.

Introduction: From Levamisole to its Hydroxylated Metabolite

Levamisole (L-tetramisole) was first developed as an anthelmintic, acting as a nicotinic acetylcholine receptor (nAChR) agonist that causes spastic paralysis in nematodes.[1][6][7] Its immunomodulatory properties were subsequently discovered, leading to its use as an adjuvant therapy for colon cancer and in the treatment of rheumatoid arthritis.[1][3] However, due to significant side effects, including the potential for agranulocytosis (a severe drop in white blood cells), its use in humans has been largely discontinued in many countries.[1][2][3]

Upon oral administration, levamisole is rapidly absorbed and undergoes extensive metabolism, primarily in the liver.[1][4][5][6] A very small fraction of the parent drug is excreted unchanged.[8][9][10] One of the principal metabolic pathways is hydroxylation, leading to the formation of 4-hydroxy levamisole.[5][8][10][11] This Phase I metabolic transformation is a crucial step in the detoxification and clearance of the drug.[11] The resulting metabolite is then often conjugated with glucuronic acid (a Phase II reaction) to increase its water solubility and facilitate renal excretion.[8][9][10][11]

The significance of 4-hydroxy levamisole lies in its prolonged presence in the body compared to the parent compound and its potential contribution to the overall immunomodulatory and toxicological effects attributed to levamisole.[11]

Caption: Metabolic conversion of Levamisole.

Core Mechanism of Action: Immunomodulation

While research has often focused on the parent drug, the immunomodulatory effects of levamisole are likely mediated by both the parent compound and its metabolites. 4-hydroxy levamisole is believed to contribute to the restoration of depressed immune function, a hallmark of levamisole's action.[1][12] The primary mechanism involves the potentiation of cellular immunity.

Effects on T-Lymphocytes and Phagocytes

Levamisole is known to enhance T-cell activation and proliferation.[1][13] It stimulates T-cell responses, which are crucial for cell-mediated immunity.[1] Studies have shown that levamisole can increase DNA synthesis in lymphocytes in response to mitogens, indicating a proliferative effect.[14] Furthermore, the drug enhances the function of phagocytic cells, including neutrophils and macrophages.[12][13][14][15] It has been observed to stimulate neutrophil motility (chemotaxis), a critical step in the inflammatory response and host defense.[13][14][16]

It is hypothesized that 4-hydroxy levamisole retains or contributes to these activities. One proposed mechanism is that levamisole and its metabolites may mimic the action of the thymic hormone thymopoietin, which regulates the differentiation and function of various immune cells, including T-cells and phagocytes.[13][15]

Caption: Proposed immunomodulatory actions.

Potential Molecular Targets

The precise molecular targets of 4-hydroxy levamisole are not fully elucidated, but they are likely related to those of the parent compound.

-

Nicotinic Acetylcholine Receptors (nAChRs): Levamisole is a known nAChR agonist.[1][6] While this action is central to its anthelmintic effect, nAChRs are also expressed on immune cells and can modulate inflammatory responses. The extent to which 4-hydroxy levamisole retains nAChR agonist activity requires further investigation.

-

Alkaline Phosphatase (ALP): Levamisole is a well-characterized, potent, and stereospecific inhibitor of most alkaline phosphatase isoenzymes, with the exception of the intestinal form.[17][18][19][20] ALP plays a role in various physiological processes, including bone mineralization and potentially immune regulation.[17] Inhibition of ALP could alter cellular signaling by affecting phosphorylation states. It is critical to determine if 4-hydroxy levamisole is also an effective ALP inhibitor.

Experimental Workflows for Mechanistic Investigation

To dissect the specific mechanism of action of 4-hydroxy levamisole, a series of validated in vitro and ex vivo experiments are required. The following protocols provide a framework for such an investigation.

Workflow for Assessing Immunomodulatory Effects

Objective: To determine the effect of 4-hydroxy levamisole on primary human immune cell function.

Causality: This workflow begins with isolating peripheral blood mononuclear cells (PBMCs), which provides a mixed population of key immune cells (lymphocytes, monocytes). Subsequent assays then probe specific functions like proliferation (a measure of T-cell activation) and cytokine production (a measure of immune signaling) to provide a multi-faceted view of the metabolite's activity.

Caption: Experimental workflow for immune cell function assays.

Step-by-Step Protocol: Lymphocyte Proliferation Assay (BrdU)

-

Cell Seeding: After isolation, seed 1x10⁵ PBMCs per well in a 96-well flat-bottom plate in 100 µL of complete RPMI-1640 medium.

-

Treatment: Add 50 µL of media containing 4-hydroxy levamisole to achieve final concentrations for a dose-response curve (e.g., 0.1 µM to 100 µM). Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control for proliferation (e.g., 5 µg/mL Phytohemagglutinin, PHA).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) labeling solution to each well and incubate for an additional 4-12 hours. BrdU is a thymidine analog incorporated into the DNA of proliferating cells.

-

Detection: Remove media, fix the cells, and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Quantification: Add the enzyme substrate and measure the colorimetric output using a microplate reader. The signal intensity is directly proportional to the amount of DNA synthesis and thus, cell proliferation.

Protocol: Alkaline Phosphatase (ALP) Inhibition Assay

Objective: To quantify the inhibitory potential of 4-hydroxy levamisole on ALP activity.

Causality: This is a direct biochemical assay to confirm if the metabolite interacts with a known target of the parent drug. Using a purified enzyme and a chromogenic substrate allows for a clean, quantitative measure of inhibition (IC₅₀), providing direct evidence of target engagement.

-

Reagent Preparation: Prepare an assay buffer (e.g., 1M Diethanolamine, 0.5 mM MgCl₂, pH 9.8). Prepare a stock solution of the substrate, p-Nitrophenyl Phosphate (pNPP). Prepare serial dilutions of 4-hydroxy levamisole and a known inhibitor (levamisole) as a positive control.

-

Assay Setup: In a 96-well plate, add purified bone or liver ALP enzyme to each well.

-

Inhibitor Addition: Add the serial dilutions of 4-hydroxy levamisole, levamisole, or vehicle control to the wells and pre-incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Add the pNPP substrate to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 405 nm at kinetic intervals (e.g., every minute for 15 minutes) using a plate reader. The rate of increase in absorbance corresponds to the rate of pNPP hydrolysis into the yellow p-nitrophenol product.

-

Data Analysis: Calculate the reaction velocity (V) for each concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Summary and Interpretation

Quantitative data from the described experiments should be summarized for clear interpretation.

Table 1: Hypothetical Immunomodulatory Activity Data

| Compound | T-Cell Proliferation (EC₅₀) | IL-2 Production (EC₅₀) | TNF-α Production (EC₅₀) |

|---|---|---|---|

| 4-Hydroxy Levamisole | 5.2 µM | 8.1 µM | 12.5 µM |

| Levamisole (Control) | 2.5 µM | 4.7 µM | 9.8 µM |

| Vehicle Control | No Effect | No Effect | No Effect |

Table 2: Hypothetical Enzyme Inhibition Data

| Compound | Target Enzyme | IC₅₀ Value |

|---|---|---|

| 4-Hydroxy Levamisole | Bone Alkaline Phosphatase | 15.7 µM |

| Levamisole (Control) | Bone Alkaline Phosphatase | 1.1 µM |

Interpretation: The hypothetical data suggest that 4-hydroxy levamisole retains immunomodulatory properties, though it may be slightly less potent than the parent compound in stimulating T-cell proliferation and cytokine release. Similarly, it appears to be a weaker inhibitor of alkaline phosphatase. This profile indicates that while the metabolite is biologically active, the hydroxylation at the 4-position may alter its binding affinity for key molecular targets.

Conclusion and Future Directions

4-hydroxy levamisole is a significant and biologically active metabolite of levamisole. Its mechanism of action appears to be closely linked to the immunomodulatory effects of the parent drug, primarily through the stimulation of T-cell and phagocyte functions. While it may exhibit lower potency than levamisole in certain assays, its prolonged presence in the body suggests it plays a crucial role in the overall therapeutic and toxicological profile of levamisole administration.

Future research should focus on:

-

Receptor Binding Assays: Quantitatively determine the binding affinity of 4-hydroxy levamisole for various nAChR subtypes expressed on immune cells.

-

In Vivo Studies: Utilize animal models of immunosuppression or autoimmune disease to compare the efficacy and safety profile of 4-hydroxy levamisole directly against levamisole.

-

Comprehensive Metabolite Profiling: Investigate other metabolites of levamisole to build a complete picture of its complex pharmacology.

A thorough understanding of the distinct contributions of each metabolite is paramount for the rational design of new, safer immunomodulatory drugs that can harness the therapeutic benefits of levamisole while minimizing its adverse effects.

References

-

DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®). Retrieved from [Link]

-

Linder, M. W., & Valdes, R., Jr (1978). Pharmacokinetics of levamisole. J Rheumatol Suppl, 4, 137–142. Retrieved from [Link]

-

Meyer, M. R., et al. (2013). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. Analytical and Bioanalytical Chemistry, 405(10), 3277-3286. Retrieved from [Link]

-

Knych, H. K., et al. (2024). Detection of levamisole and its metabolites in horses after oral levamisole administration over seven days. Journal of the American Veterinary Medical Association, 1-7. Retrieved from [Link]

-

Shu, Y., et al. (1991). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 929-934. Retrieved from [Link]

-

Pharma Guide. (2024, April 30). Pharmacology of Levamisole Hydrochloride (Levamod, Luvsole); Mechanism of action, Pharmacokinetics [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Levamisole metabolites obtained from anaerobic metabolism in human intestinal bacteria. Retrieved from [Link]

-

Li, C., et al. (2023). Meta-analysis of levamisole absorption and disposition across diverse species using a minimal physiologically-based pharmacokinetic model. Journal of Veterinary Pharmacology and Therapeutics, 46(6), 469-482. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Levamisole. Retrieved from [Link]

-

Anderson, R., et al. (1979). The in Vitro Evaluation of Certain Neutrophil and Lymphocyte Functions Following the Ingestion of 150 Mg Oral Dose of Levamisole. Clinical and Experimental Immunology, 35(3), 478–483. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. Retrieved from [Link]

-

Lieberherr, M., et al. (1990). Alkaline phosphatase inhibition by levamisole prevents 1,25-dihydroxyvitamin D3-stimulated bone mineralization in the mouse. Calcified Tissue International, 47(2), 111-118. Retrieved from [Link]

-

Gholami, F., et al. (2023). The potential immunomodulatory effect of levamisole in humans and farm animals. Journal of Advanced Veterinary and Animal Research, 10(4), 620–629. Retrieved from [Link]

-

Gholami, F., et al. (2023). The potential immunomodulatory effect of levamisole in humans and farm animals. Journal of Advanced Veterinary and Animal Research, 10(4), 620–629. Retrieved from [Link]

-

Lom-Orta, H., et al. (2014). Effect of levamisole on alkaline phosphatase and PPi hydrolysis in intact rat aorta. Kidney International, 86(5), 945-953. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Immunomodulatory Role of Levamisole Hydrochloride in Modern Medicine. Retrieved from [Link]

-

Goldstein, G. (1978). Mode of action of levamisole. J Rheumatol Suppl, 4, 143–148. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Immunomodulatory Capabilities of Levamisole Hydrochloride. Retrieved from [Link]

-

Brunner, C. J., & Muscoplat, C. C. (1980). Immunomodulatory effects of levamisole. Journal of the American Veterinary Medical Association, 176(10 Spec No), 1159–1162. Retrieved from [Link]

-

Anderson, R., et al. (1979). The in vitro evaluation of certain neutrophil and lymphocyte functions following the ingestion of 150 mg oral dose of levamisole. Clinical and Experimental Immunology, 35(3), 478–483. Retrieved from [Link]

-

Thestrup-Pedersen, K., et al. (1980). The in vitro effect of levamisole on lymphocyte proliferation, polymorphonuclear leucocyte chemotaxis, basophil histamine release and platelet serotonin release in patients with atopic dermatitis. Clinical Allergy, 10(6), 705-713. Retrieved from [Link]

-

Van Belle, H. (1976). Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. Clinical Chemistry, 22(7), 972-976. Retrieved from [Link]

-

DermNet NZ. (n.d.). Levamisole-adulterated cocaine vasculopathy. Retrieved from [Link]

-

Dr. Oracle. (2024, April 17). What is the mode of action of Levamisole (antiparasitic medication)?. Retrieved from [Link]

-

Pike, M. C., et al. (1975). Effects of Levamisole on Normal and Abnormal Leukocyte Locomotion. Journal of Infectious Diseases, 131(Suppl), S51-S59. Retrieved from [Link]

-

Wikipedia. (n.d.). Levamisole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26879, Levamisole. Retrieved from [Link]

Sources

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. bdvets.org [bdvets.org]

- 3. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Meta-analysis of levamisole absorption and disposition across diverse species using a minimal physiologically-based pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Levamisole - Wikipedia [en.wikipedia.org]

- 8. Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Hydroxy Levamisole (69359-04-2) for sale [vulcanchem.com]

- 12. nbinno.com [nbinno.com]

- 13. droracle.ai [droracle.ai]

- 14. The in vitro evaluation of certain neutrophil and lymphocyte functions following the ingestion of 150 mg oral dose of levamisole: assessment of the extent and duration of stimulation of neutrophil chemotaxis, protein iodination and lymphocyte transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mode of action of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of levamisole on normal and abnormal leukocyte locomotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alkaline phosphatase inhibition by levamisole prevents 1,25-dihydroxyvitamin D3-stimulated bone mineralization in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. vectorlabs.com [vectorlabs.com]

- 20. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetic Profile of 4-Hydroxy Levamisole in Plasma

This guide provides an in-depth analysis of the pharmacokinetic profile of 4-Hydroxy Levamisole, the primary metabolite of the broad-spectrum anthelmintic and immunomodulatory agent, Levamisole. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this significant metabolite. Through a detailed examination of its formation and fate in the body, this guide aims to provide a foundational understanding for further research and clinical application.

Introduction: The Significance of 4-Hydroxy Levamisole

Levamisole, a synthetic imidazothiazole derivative, has a storied history of use in both veterinary and human medicine for its anthelmintic and immunomodulatory properties.[1] Following administration, levamisole undergoes extensive metabolism, with 4-Hydroxy Levamisole emerging as a principal metabolite. Understanding the pharmacokinetic profile of 4-Hydroxy Levamisole is paramount for several reasons: it provides a more complete picture of the parent drug's disposition, it is crucial for assessing potential therapeutic or toxicological effects of the metabolite itself, and it is essential for developing accurate bioanalytical methods for monitoring levamisole administration and compliance. This guide delves into the critical aspects of 4-Hydroxy Levamisole's journey through the body.

Metabolic Pathway: From Levamisole to 4-Hydroxy Levamisole

The biotransformation of levamisole is a rapid and extensive process, primarily occurring in the liver. The formation of 4-Hydroxy Levamisole is a key step in this metabolic cascade.

Hepatic Metabolism: The Primary Route

Following oral administration, levamisole is quickly absorbed from the gastrointestinal tract and transported to the liver.[2] Here, it undergoes significant first-pass metabolism. The primary metabolic pathway leading to the formation of 4-Hydroxy Levamisole is aromatic hydroxylation.[1][3] This reaction is catalyzed by the cytochrome P450 (CYP) enzyme system. While the specific CYP isozymes responsible for this transformation have not been definitively identified in the literature, this oxidative step is crucial for increasing the polarity of the molecule, thereby facilitating its subsequent elimination.

Further Conjugation and Excretion

Once formed, 4-Hydroxy Levamisole can undergo further phase II metabolism, primarily through glucuronidation.[3] This process involves the attachment of a glucuronic acid moiety to the hydroxyl group, forming a highly water-soluble glucuronide conjugate. This conjugation step significantly enhances the renal excretion of the metabolite. A substantial portion of the administered levamisole dose is recovered in the urine as this conjugated form of p-hydroxylevamisole.[3] Studies have shown that the cumulative urinary recovery of p-hydroxylevamisole increases significantly after treatment with β-glucuronidase, confirming that it is mainly excreted as its glucuronide conjugate.[3]

Caption: Metabolic pathway of Levamisole to 4-Hydroxy Levamisole and its subsequent conjugation and excretion.

Pharmacokinetic Profile in Plasma

Direct and detailed pharmacokinetic data for 4-Hydroxy Levamisole in plasma is limited in publicly available literature. Most studies have focused on the parent drug, levamisole. However, by synthesizing the available information, we can construct a likely profile for this major metabolite.

Absorption and Formation

Since 4-Hydroxy Levamisole is a metabolite, its appearance in plasma is dependent on the absorption of the parent drug, levamisole, and its subsequent metabolism. Levamisole is rapidly absorbed, with peak plasma concentrations (Tmax) of the parent drug observed at approximately 1.5 to 2-4 hours post-administration.[3][4] Consequently, the concentration of 4-Hydroxy Levamisole in plasma would begin to rise following the absorption and first-pass metabolism of levamisole.

Plasma Concentrations and Key Parameters

One study reported that the peak plasma concentrations of p-hydroxylevamisole were approximately 5% of the parent drug, levamisole.[5] Given that levamisole reaches a peak plasma concentration of around 716.7 ± 217.5 ng/mL after a 150 mg oral dose, the Cmax for 4-Hydroxy Levamisole can be inferred to be significantly lower.[3]

The plasma elimination half-life of levamisole is relatively short, around 3-4 to 5.6 hours.[2][3] The half-life of 4-Hydroxy Levamisole is expected to be influenced by its rate of formation from levamisole and its own elimination rate, which is primarily through renal excretion after glucuronidation.

| Parameter | Levamisole (Parent Drug) | 4-Hydroxy Levamisole (Metabolite) - Inferred | Source |

| Tmax (Time to Peak Plasma Concentration) | 1.5 - 4 hours | Likely delayed relative to Levamisole | [3][4] |

| Cmax (Peak Plasma Concentration) | ~717 ng/mL (after 150 mg dose) | Approx. 5% of Levamisole Cmax | [3][5] |

| Plasma Elimination Half-life (t½) | 3 - 5.6 hours | Dependent on formation and elimination rates | [2][3] |

| Primary Route of Elimination | Hepatic Metabolism | Renal Excretion (as glucuronide conjugate) | [2][3] |

Table 1: Summary of Pharmacokinetic Parameters for Levamisole and Inferred Profile for 4-Hydroxy Levamisole.

Bioanalytical Methodology for Quantification in Plasma

The accurate quantification of 4-Hydroxy Levamisole in plasma is crucial for pharmacokinetic studies. Due to its lower plasma concentrations compared to the parent drug, sensitive analytical methods are required.

Method of Choice: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the determination of 4-Hydroxy Levamisole in plasma due to its high sensitivity and selectivity.[6] While many published methods focus on levamisole, the principles can be adapted for its hydroxylated metabolite.[7]

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a general procedure for the quantification of 4-Hydroxy Levamisole in plasma, based on established methods for levamisole and its metabolites.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of plasma sample, add an internal standard (e.g., a deuterated analog of 4-Hydroxy Levamisole or a structurally similar compound).

-

Add 100 µL of a basifying agent (e.g., 1M Sodium Hydroxide) to adjust the pH.

-

Add 3 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Step 2: Chromatographic Separation (HPLC)

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

Step 3: Detection (Tandem Mass Spectrometry)

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for 4-Hydroxy Levamisole and the internal standard must be determined and optimized.

Sources

- 1. Meta-analysis of levamisole absorption and disposition across diverse species using a minimal physiologically-based pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of levamisole [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical and pharmacokinetic studies of high-dose levamisole in combination with 5-fluorouracil in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Vitro Metabolism Studies of Levamisole to 4-Hydroxy Levamisole

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on designing and conducting in vitro metabolism studies of levamisole, with a specific focus on its hydroxylation to 4-hydroxy levamisole. This document is structured to provide not just procedural steps, but the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to investigating the metabolic fate of this compound.

Introduction: The Metabolic Significance of Levamisole

Levamisole, an anthelmintic agent, is extensively metabolized in the liver following administration.[1] Understanding its metabolic pathways is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall safety. One of the notable phase I metabolic routes is hydroxylation, leading to the formation of metabolites such as p-hydroxylevamisole.[2][3] This guide will focus on the in vitro methodologies to elucidate the enzymatic basis of this transformation.

The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, is the primary catalyst for the metabolism of a vast array of xenobiotics, including drugs.[4][5] Therefore, identifying the specific CYP isozymes responsible for levamisole hydroxylation is a key objective of these in vitro studies.

Experimental Strategy: A Two-Pronged Approach

To thoroughly investigate the in vitro metabolism of levamisole to 4-hydroxy levamisole, a two-pronged approach is recommended. This involves an initial screening and kinetic evaluation using human liver microsomes, followed by a more targeted investigation using recombinant human CYP enzymes to identify the specific contributing isozymes.

Caption: A high-level overview of the two-phased experimental approach.

Methodologies and Protocols

Analytical Method Development and Validation

A robust and sensitive analytical method is paramount for the accurate quantification of both the parent drug (levamisole) and its metabolite (4-hydroxy levamisole). High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity.[3][6][7]

Key Considerations for LC-MS/MS Method Development:

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction can be employed to isolate the analytes from the incubation matrix and minimize matrix effects.[8]

-

Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of levamisole and its metabolites.[1][9]

-

Mass Spectrometry Detection: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to ensure specificity and achieve low limits of quantification.[1]

Human Liver Microsomal (HLM) Stability Assay

This assay provides an initial assessment of the metabolic stability of levamisole and allows for the determination of key kinetic parameters. Human liver microsomes are subcellular fractions that are rich in CYP enzymes.[10][11]

Protocol for HLM Assay:

-

Reagent Preparation:

-

Prepare a stock solution of levamisole in a suitable solvent (e.g., DMSO).

-

Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).[12]

-

Thaw pooled human liver microsomes on ice.

-

-

Incubation:

-

Pre-warm the HLM and NADPH-regenerating system to 37°C.

-

In a microcentrifuge tube, combine the HLM, phosphate buffer, and levamisole solution.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

-

Reaction Termination and Sample Processing:

-

At each time point, terminate the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

-

Data Analysis from HLM Assay:

-

Metabolic Stability: The rate of disappearance of levamisole over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Metabolite Formation: The concentration of 4-hydroxy levamisole is measured at each time point to determine the initial rate of formation.

-

Enzyme Kinetics: By varying the concentration of levamisole, Michaelis-Menten kinetics can be assessed to determine the Michaelis constant (Km) and maximum velocity (Vmax) for the formation of 4-hydroxy levamisole.[13]

Caption: Workflow for the human liver microsomal stability assay.

Recombinant Human CYP Isozyme Screening

To identify the specific CYP isozymes responsible for the 4-hydroxylation of levamisole, a panel of commercially available recombinant human CYP enzymes is utilized.[2][14] This allows for the assessment of the catalytic activity of individual enzymes in isolation.

Protocol for rhCYP Screening:

-

Enzyme Panel Selection: A standard panel should include major drug-metabolizing enzymes such as CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5.[11]

-

Incubation: The incubation conditions are similar to the HLM assay, with the human liver microsomes being replaced by individual recombinant CYP isozymes and a cytochrome P450 reductase.

-

Data Analysis: The rate of 4-hydroxy levamisole formation is measured for each isozyme. The isozymes exhibiting the highest turnover are identified as the primary contributors to this metabolic pathway.

Caption: Workflow for recombinant human CYP isozyme screening.

Data Presentation and Interpretation

The quantitative data generated from these studies should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Michaelis-Menten Kinetic Parameters for 4-Hydroxy Levamisole Formation in Human Liver Microsomes

| Parameter | Value | Units |

| Km | [Insert Value] | µM |

| Vmax | [Insert Value] | pmol/min/mg protein |

| Intrinsic Clearance (CLint = Vmax/Km) | [Insert Value] | µL/min/mg protein |

Table 2: Relative Activity of Recombinant Human CYP Isozymes in the Formation of 4-Hydroxy Levamisole

| CYP Isozyme | Rate of Metabolite Formation (pmol/min/pmol CYP) | Relative Contribution (%) |

| CYP1A2 | [Insert Value] | [Calculate] |

| CYP2A6 | [Insert Value] | [Calculate] |

| CYP2B6 | [Insert Value] | [Calculate] |

| CYP2C8 | [Insert Value] | [Calculate] |

| CYP2C9 | [Insert Value] | [Calculate] |

| CYP2C19 | [Insert Value] | [Calculate] |

| CYP2D6 | [Insert Value] | [Calculate] |

| CYP3A4 | [Insert Value] | [Calculate] |

| CYP3A5 | [InsertValue] | [Calculate] |

Conclusion and Future Directions

This guide outlines a robust, scientifically-driven approach to elucidating the in vitro metabolism of levamisole to 4-hydroxy levamisole. By combining studies with human liver microsomes and a panel of recombinant CYP enzymes, researchers can gain a comprehensive understanding of the metabolic stability, enzyme kinetics, and specific enzymatic pathways involved. The findings from these studies are critical for predicting in vivo pharmacokinetics, assessing the potential for drug-drug interactions, and informing clinical study design. Future work could involve the use of chemical inhibitors and immunoinhibition studies with the HLM to further confirm the role of the identified CYP isozymes.

References

-

Tong, L., Ding, L., Wen, A., et al. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Journal of Chromatography B, 879(5-6), 299-303. Available at: [Link]

-

Proctor, N. G., Tucker, J. F., & Stresser, D. M. (2004). Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions. Drug Metabolism and Disposition, 32(9), 994-1002. Available at: [Link]

-

Kou, P., & Heng, Y. (1995). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Xenobiotica, 25(6), 647-654. Available at: [Link]

-

Hess, C., Ritke, N., Broecker, S., et al. (2013). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. Analytical and Bioanalytical Chemistry, 405(13), 4077-4084. Available at: [Link]

-

Ji, H., Li, X., Li, X., et al. (2022). Simultaneous Determination of Levamisole, Mebendazole, and the Two Metabolite Residues of Mebendazole in Poultry Eggs by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Foods, 11(7), 917. Available at: [Link]

-

Tong, L., Ding, L., et al. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Semantic Scholar. Available at: [Link]

-

Sowjanya, S., & Devadasu, C. (2018). Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. Journal of Young Pharmacists, 10(3), 281-285. Available at: [Link]

-

Naoi, M., Maruyama, W., & Nakao, N. (1993). Cytochrome P450 isozymes catalyzing 4-hydroxylation of parkinsonism-related compound 1,2,3,4-tetrahydroisoquinoline in rat liver microsomes. Journal of Neurochemistry, 61(6), 2061-2068. Available at: [Link]

-

Hess, C., et al. (2013). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. ResearchGate. Available at: [Link]

-

Cheng, C., et al. (2025). Meta-analysis of levamisole absorption and disposition across diverse species using a minimal physiologically-based pharmacokinetic model. PubMed Central. Available at: [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]

-

Hess, C., et al. (2013). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. PubMed. Available at: [Link]

-

Chen, Y., et al. (2020). Expression of cytochrome P450 isozyme transcripts and activities in human livers. PubMed Central. Available at: [Link]

-

Proctor, N. G., et al. (2004). Evaluation of Recombinant Cytochrome P450 Enzymes as an in Vitro System for Metabolic Clearance Predictions. ResearchGate. Available at: [Link]

-

Poulos, T. L. (2017). ω- versus (ω-1)-hydroxylation: Cytochrome P450 4B1 sterics make the call. Proceedings of the National Academy of Sciences, 114(16), 4059-4061. Available at: [Link]

-

AK LECTURES. (2015). Enzyme Kinetics with Michaelis-Menten Curve | V, [s], Vmax, and Km Relationships. YouTube. Available at: [Link]

-

Zgheib, N. K., & Ghanem, K. M. (2021). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceuticals, 14(9), 891. Available at: [Link]

-

Kominami, S., & Ohta, Y. (1981). Mixed-function Oxygenation of the Lower Fatty Acyl Residues. II. The Kinetics of Microsomal Omega- And (Omega - 1)-hydroxylation of N-(4-chlorophenyl)propanamide. Drug Metabolism and Disposition, 9(4), 315-321. Available at: [Link]

-

Sligar, S. G., & Makris, T. M. (2005). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 105(6), 2251-2278. Available at: [Link]

-

U.S. Food and Drug Administration. (2006). Perspective In Vitro and in Vivo Induction of Cytochrome P450: A Survey of the Current Practices and Recommendations. Regulations.gov. Available at: [Link]

-

ResearchGate. (n.d.). When both Km and Vmax are altered, Is the enzyme inhibited or activated?. Available at: [Link]

-

Hanzlik, R. P., & Ling, K. H. (1993). Cytochrome P450 Hydroxylation of Hydrocarbons: Variation in the Rate of Oxygen Rebound Using Cyclopropyl Radical Clocks Including Two New Ultrafast Probes. Biochemistry, 32(35), 9209-9214. Available at: [Link]

Sources

- 1. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oyc.co.jp [oyc.co.jp]

- 11. mdpi.com [mdpi.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. youtube.com [youtube.com]

- 14. Evaluation of recombinant cytochrome P450 enzymes as an in vitro system for metabolic clearance predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Isolation of Levamisole Metabolites

The second round of searches yielded significant results. I have found several resources providing the chemical structures of levamisole and its key metabolites, including aminorex and various hydroxylated forms. I also found specific details on sample preparation protocols, such as a solid-phase extraction (SPE) method for urine using Clean Screen DAU columns and a liquid-liquid extraction (LLE) method for plasma using ethyl ether. Furthermore, I've gathered information on the analytical columns used, like the Agilent HC-C8, and the rationale behind choosing HPLC columns based on analyte properties and desired separation.

However, a few gaps remain. While the involvement of cytochrome P450 enzymes is mentioned generally, the specific isozymes responsible for levamisole metabolism are not explicitly identified in the search results. To provide a truly in-depth guide, understanding which CYP enzymes (e.g., CYP3A4, CYP2D6) are the primary catalysts would be a significant addition, as this has implications for drug-drug interactions. Additionally, while I have some protocols, more detailed step-by-step instructions for both SPE and LLE, including reagent concentrations, volumes, and specific centrifugation/evaporation parameters, would enhance the guide's practical value. Finally, a more comprehensive list of identified metabolites with their structures, beyond the most common ones, would be beneficial for a complete picture.

Therefore, I will focus the next steps on filling these specific knowledge gaps.I have gathered a substantial amount of information regarding the discovery and isolation of levamisole metabolites. I have found details on metabolic pathways, including hydroxylation and the formation of aminorex, and have identified several key metabolites with their chemical structures. I have also collected information on various analytical techniques, primarily LC-MS/MS, and have found some specific details for both solid-phase and liquid-liquid extraction protocols. The roles of different HPLC columns have also been elucidated.